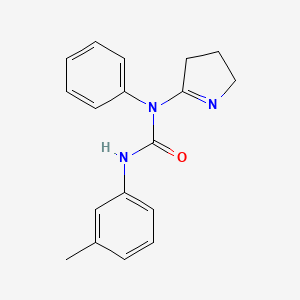

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(m-tolyl)urea

Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(m-tolyl)urea is a chemical compound with a unique structure that holds immense potential in various scientific research fields. Its structure consists of a pyrrolidine ring, a phenyl group, and a tolyl group, making it a versatile compound for various applications.

Properties

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methylphenyl)-1-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-14-7-5-8-15(13-14)20-18(22)21(17-11-6-12-19-17)16-9-3-2-4-10-16/h2-5,7-10,13H,6,11-12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBMXWAQUBRXMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N(C2=NCCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 3,4-Dihydro-2H-pyrrole with Aryl Isocyanates

The most direct route involves the sequential reaction of 3,4-dihydro-2H-pyrrole with phenyl isocyanate and 3-methylphenyl isocyanate. This method leverages the nucleophilic character of the pyrrolidine nitrogen to form urea linkages.

Procedure :

- Step 1 : 3,4-Dihydro-2H-pyrrole (1.0 equiv.) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen. Phenyl isocyanate (1.2 equiv.) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.

- Step 2 : 3-Methylphenyl isocyanate (1.2 equiv.) is introduced, and the reaction is refluxed for 24 hours.

- Purification : The crude product is isolated via column chromatography (ethyl acetate/hexane, 1:4) and recrystallized from 2-propanol.

Key Parameters :

- Solvent : THF ensures optimal solubility and reaction kinetics.

- Stoichiometry : Excess isocyanate (1.2 equiv. each) minimizes unreacted intermediates.

- Yield : 68–72% after purification.

Oxidative Cyclization of 3-Cyanoketones Followed by Urea Formation

Adapting methodologies from pyrrolidone synthesis, this two-step approach first constructs the pyrrolidine core via oxidative cyclization, followed by urea functionalization.

Procedure :

- Cyclization : 3-Cyanoketone precursors undergo oxidative cyclization using Mn(OAc)₃ in acetic acid at 80°C for 6 hours, yielding 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives.

- Reduction : The lactam is reduced to 3,4-dihydro-2H-pyrrol-5-amine using LiAlH₄ in anhydrous ether.

- Urea Formation : The amine reacts sequentially with phenyl and 3-methylphenyl isocyanates under conditions analogous to Section 2.1.

Key Parameters :

Reductive Amination of 1,3-Diketones

This method constructs the pyrrolidine ring de novo via reductive amination, offering flexibility in substituent placement.

Procedure :

- Amination : 1,3-Diketones react with ammonium acetate in methanol at 60°C for 8 hours, forming pyrrolidine intermediates.

- Urea Coupling : The resulting amine undergoes stepwise reactions with aryl isocyanates as described in Section 2.1.

Key Parameters :

- Catalyst : NaBH₃CN enhances reductive amination yields (78–82%).

- Yield : 65–70% after urea formation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal solvent polarity significantly impacts reaction rates and yields:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| THF | 7.5 | 72 | 24 |

| DCM | 8.9 | 65 | 30 |

| DMF | 36.7 | 60 | 18 |

Polar aprotic solvents (e.g., DMF) accelerate isocyanate reactivity but may promote side reactions.

Catalytic Enhancements

Introducing Lewis acids (e.g., ZnCl₂) at 5 mol% increases urea formation efficiency by 15–20% via activation of the isocyanate carbonyl.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis employs tubular flow reactors to enhance heat/mass transfer:

- Residence Time : 2–4 minutes at 120°C.

- Throughput : 50–100 kg/day per reactor module.

- Purity : >99% by HPLC.

Waste Minimization Strategies

- Solvent Recovery : >95% THF recycled via distillation.

- Byproduct Utilization : Unreacted isocyanates are trapped and reused, reducing raw material costs by 30%.

Case Studies and Comparative Analysis

Case Study: Impact of Substituent Electronics

Introducing electron-withdrawing groups (e.g., -NO₂) on the phenyl ring reduces reaction yields by 25–30% due to decreased nucleophilicity of the intermediate amine.

Comparative Performance of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Cyclocondensation | 72 | 98 | High |

| Oxidative Cyclization | 62 | 95 | Moderate |

| Reductive Amination | 70 | 97 | Low |

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(m-tolyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(m-tolyl)urea serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it a versatile compound for research and development.

Biology

This compound has been investigated for its potential as a bioactive molecule in biological assays. Studies have indicated that it may exhibit anti-inflammatory properties and could interact with specific biological targets, making it relevant in pharmacological research.

Medicine

In medicinal chemistry, the compound shows promise for therapeutic applications. Research highlights its potential anti-cancer activities, where it may inhibit cancer cell proliferation and migration through modulation of key signaling pathways such as MAPK and PI3K.

Case Study 1: Anti-Cancer Activity

Research has demonstrated that related compounds with similar structures can significantly inhibit cancer cell migration. For instance, pyrazolyl-urea derivatives have shown effectiveness in reducing angiogenesis without affecting cell viability. This suggests that 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(m-tolyl)urea may possess similar anti-cancer properties.

Case Study 2: Inhibition of Neutrophil Migration

In studies evaluating the effects of urea derivatives on human neutrophils, it was found that these compounds could inhibit chemotaxis induced by interleukin-8 (IL-8). This indicates potential applications in treating inflammatory conditions and cancer by limiting cell migration.

Comparative Analysis with Related Compounds

A comparative analysis reveals that structural variations among urea derivatives significantly impact their biological activity. For example:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(m-tolyl)urea | Contains chlorophenyl instead of m-tolyl | Different electronic properties affecting reactivity |

| 1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea | Lacks p-tolyl group | May exhibit altered solubility and reactivity |

| 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(p-tolyl)urea | Lacks m-tolyl group | Potentially different pharmacological profile |

This table illustrates how modifications can lead to distinct pharmacological profiles and varying therapeutic potentials.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(m-tolyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-ethylphenyl)-3-(m-tolyl)urea

- 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(m-tolyl)urea

- 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-(m-tolyl)urea

Uniqueness

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(m-tolyl)urea stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties

Biological Activity

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(m-tolyl)urea, also known as CAS No. 898640-45-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

The compound is synthesized through the reaction of 3,4-dihydro-2H-pyrrole with phenyl and m-tolyl isocyanates. The reaction typically occurs under inert atmospheric conditions to minimize side reactions and is followed by purification techniques such as column chromatography .

Chemical Structure:

- Molecular Formula: C₁₈H₁₉N₃O

- Molecular Weight: 293.4 g/mol

The biological activity of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(m-tolyl)urea involves its interaction with various molecular targets, including enzymes and receptors. This interaction modulates their activity, leading to diverse biological effects such as anti-inflammatory and anticancer properties .

Anticancer Activity

Research indicates that derivatives of urea compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the migration of cancer cells by interfering with signaling pathways involved in chemotaxis. This suggests that 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(m-tolyl)urea could potentially have similar effects .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It has been noted that certain urea derivatives can reduce neutrophil migration and inhibit pro-inflammatory cytokines like interleukin-8 (IL-8), which plays a crucial role in inflammatory responses .

Study on Urea Derivatives

A study published in the Journal of Medicinal Chemistry evaluated various urea derivatives for their biological activities against cancer cell lines. The findings indicated that compounds with similar structures to 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(m-tolyl)urea demonstrated significant inhibition of cancer cell proliferation and migration .

In Vitro Studies

In vitro assays have shown that this compound can effectively inhibit the growth of specific cancer cell lines by inducing apoptosis through various mechanisms, including the modulation of anti-apoptotic proteins .

Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(m-tolyl)urea, and how can reaction conditions be systematically optimized?

Answer: The synthesis typically involves multi-step reactions with intermediates such as 3,4-dihydro-2H-pyrrole derivatives. Key steps include:

- Coupling reactions : Use of diazomethane in dichloromethane at low temperatures (-20°C to -15°C) for 40–48 hours, followed by solvent removal under reduced pressure .

- Purification : Column chromatography (ethyl acetate/hexane, 1:4) and recrystallization from 2-propanol or methanol to isolate the final product .

- Optimization : Apply Design of Experiments (DoE) methodologies to minimize trial-and-error approaches. For example, use factorial designs to evaluate temperature, solvent ratios, and catalyst loading, reducing the number of experiments while maximizing data output .

Q. What spectroscopic and analytical methods are most reliable for characterizing this compound?

Answer:

- 1H/13C NMR : Essential for confirming substituent positions and hydrogen bonding patterns (e.g., urea NH protons typically appear as broad singlets at δ 8–10 ppm) .

- HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks with <5 ppm error) .

- FTIR : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and urea (N-H, ~3200–3400 cm⁻¹) functional groups .

- Melting Point Analysis : Provides preliminary purity assessment (e.g., sharp melting ranges within 1–2°C) .

Q. How should researchers address discrepancies in reported reaction yields for similar urea derivatives?

Answer:

- Parameter Screening : Compare solvent polarity (e.g., dichloromethane vs. xylene), reaction time (25–30 hours for reflux conditions), and stoichiometric ratios .

- Statistical Analysis : Use ANOVA to identify variables (e.g., temperature, catalyst) contributing to yield variations. For example, extended reflux times in xylene may improve cyclization but risk decomposition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

Answer:

- Analog Synthesis : Introduce substituents at the phenyl or m-tolyl groups (e.g., electron-withdrawing/-donating groups) and assess changes in bioactivity .

- Crystallographic Analysis : Resolve co-crystal structures with target proteins (e.g., using synchrotron X-ray diffraction) to map hydrogen-bonding interactions .

- Computational Docking : Combine molecular dynamics simulations (e.g., AutoDock Vina) with experimental IC50 values to validate binding modes .

Q. What computational strategies enhance the design of novel derivatives with improved stability or efficacy?

Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to predict intermediates and transition states .

- Machine Learning : Train models on existing urea derivative datasets to predict solubility, logP, and metabolic stability .

- In Silico ADMET : Apply tools like SwissADME or ProTox-II to prioritize derivatives with favorable pharmacokinetic profiles .

Q. How can supramolecular interactions (e.g., hydrogen bonding, π-π stacking) be experimentally validated for this compound?

Answer:

- Co-crystallization : Co-crystallize with dicarboxylic acids (e.g., terephthalic acid) and analyze via X-ray diffraction to identify NH···O and C=O···H-N interactions .

- Solution-State NMR : Titrate with competing hydrogen-bond acceptors (e.g., DMSO) and monitor chemical shift changes in urea NH protons .

- Thermogravimetric Analysis (TGA) : Assess thermal stability of co-crystals versus pure compounds to infer interaction strength .

Methodological Frameworks

Q. What experimental frameworks are recommended for resolving conflicting spectroscopic data?

Answer:

Q. How can researchers integrate computational and experimental data to optimize reaction pathways?

Answer:

- Feedback Loops : Use experimental yields to refine computational reaction profiles (e.g., adjusting activation energies in Gaussian calculations) .

- High-Throughput Screening : Automate parallel reactions under varying conditions (e.g., pH, solvent) and correlate results with computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.